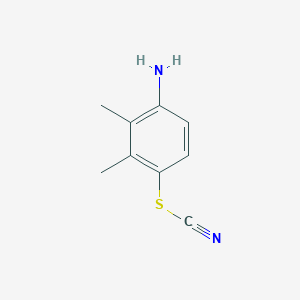

2,3-Dimethyl-4-thiocyanatoaniline

Description

Significance of Thiocyanates in Advanced Organic Synthesis

Organic thiocyanates are highly valued as versatile building blocks in modern organic synthesis. wikipedia.orgacs.org Their importance stems from their ability to serve as efficient precursors to a wide array of sulfur-containing compounds. rsc.org The thiocyanate (B1210189) group can be readily transformed into other functional groups, making it a key synthetic handle for constructing complex molecular architectures.

The utility of organic thiocyanates is demonstrated in their application as intermediates for creating valuable sulfur-containing functional groups and scaffolds. wikipedia.org They are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials science. For instance, the Riemschneider thiocarbamate synthesis involves the hydrolysis of organic thiocyanates to form thiocarbamates. wikipedia.orgchemeurope.com Furthermore, their role as precursors in the preparation of organosulfur compounds underscores their significance in synthetic chemistry. acs.org

Historical Context and Evolution of Thiocyanation Methodologies for Aromatic Systems

The introduction of a thiocyanate group onto an aromatic ring, known as thiocyanation, has been a subject of study for over a century. Early methods often involved the use of thiocyanogen (B1223195), a reagent known for its toxicity.

Historically, the Sandmeyer reaction was a traditional method for producing aryl thiocyanates, which involves the reaction of diazonium salts with copper(I) thiocyanate. wikipedia.org Over the years, research has focused on developing safer and more efficient methods. Modern approaches often utilize more stable and less hazardous reagents like ammonium (B1175870) thiocyanate or potassium thiocyanate in the presence of an oxidizing agent.

Recent advancements have led to the development of various innovative thiocyanation techniques, including:

Metal-Free C-H Functionalization: Direct thiocyanation of aromatic C-H bonds using inexpensive and readily available ammonium thiocyanate has gained considerable attention, as it avoids the need for pre-functionalization of starting materials. jchemlett.com

Mild Oxidizing Systems: Combinations of an oxidant and an inorganic thiocyanate salt are a major strategy. jst.go.jp For example, bromodimethylsulfonium bromide (BDMS) and ammonium thiocyanate provide an efficient and regioselective method for thiocyanating aromatic compounds under mild conditions. organic-chemistry.org

Mechanochemistry: Ball-milling has been successfully employed for the thiocyanation of aryl compounds, offering a green, solvent-free method with short reaction times. acs.org

These evolving methodologies have made the synthesis of aryl thiocyanates more practical, scalable, and environmentally friendly. organic-chemistry.org

Interactive Table: Evolution of Aromatic Thiocyanation Methods

| Method | Reagents | Characteristics | References |

| Sandmeyer Reaction | Diazonium salts, Copper(I) thiocyanate | Traditional method for aryl thiocyanates. | wikipedia.org |

| Thiocyanogenation | Thiocyanogen ((SCN)₂) | Early method, but uses a toxic reagent. | wikipedia.org |

| Oxidative Thiocyanation | NH₄SCN or KSCN with an oxidant (e.g., H₂O₂, DDQ) | Utilizes more stable reagents; various oxidants can be used. | jchemlett.com |

| BDMS-Mediated | Bromodimethylsulfonium bromide (BDMS), NH₄SCN | Safe, stable, and highly efficient under mild conditions with excellent regioselectivity. | organic-chemistry.org |

| Mechanochemical | NH₄SCN, oxidant (e.g., Oxone), ball-milling | Solvent-free, green chemistry approach with short reaction times. | acs.org |

Strategic Importance of Substituted Anilines in Chemical Research

Substituted anilines are a cornerstone of modern chemical research, serving as crucial starting materials and intermediates in the synthesis of a vast array of organic compounds. wisdomlib.org Their versatility stems from the reactivity of the aniline (B41778) core, which can be readily modified with various functional groups to fine-tune the electronic and steric properties of the molecule. wisdomlib.orgcresset-group.com

These compounds are fundamental in the production of:

Pharmaceuticals: Anilines are found in numerous drug candidates due to their ability to interact with biological targets. cresset-group.combiopartner.co.uk Modifications to the aniline structure can enhance a drug's bioavailability, solubility, and receptor selectivity. cresset-group.com

Dyes and Pigments: Substituted anilines are precursors for synthesizing heterocyclic azo dyes. wisdomlib.org

Polymers and Materials: They are used as reagents in the synthesis of various polymers. finechemical.net

Complex Organic Molecules: They serve as starting materials for synthesizing derivatives of benzothiazole (B30560) and cinnoline. wisdomlib.org

The type and position of substituents on the aniline ring are critical in determining the compound's properties and reactivity. researchgate.net Electron-donating or electron-withdrawing groups can significantly influence the basicity and nucleophilicity of the amino group, thereby directing the outcome of chemical reactions. youtube.com

Overview of Research Trajectories for 2,3-Dimethyl-4-thiocyanatoaniline within Contemporary Chemical Sciences

While specific research on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from studies on analogous compounds and the general reactivity of thiocyanatoanilines. The primary focus of research involving this compound is likely centered on its use as a synthetic intermediate.

The synthesis of this compound would typically involve the thiocyanation of 2,3-dimethylaniline (B142581). Based on modern synthetic methods, this could be achieved through electrophilic thiocyanation using a thiocyanate salt and an oxidizing agent, a process known to be effective for aniline derivatives. jst.go.jporganic-chemistry.org The precursor, 2,3-dimethylaniline, is a readily available starting material.

Given the reactivity of the thiocyanate and amino groups, this compound is a promising precursor for the synthesis of various heterocyclic compounds, a common application for thiocyanatoanilines. finechemical.net For example, related compounds like 2-nitro-4-thiocyanatoaniline (B119080) are known intermediates in the synthesis of pharmaceuticals, such as being an impurity in the production of albendazole. finechemical.net This highlights the relevance of thiocyanatoanilines in pharmaceutical development and quality control.

Future research on this compound could explore its potential in the development of novel biologically active molecules, leveraging the unique substitution pattern of the dimethylaniline core combined with the versatile thiocyanate functional group.

Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (4-amino-2,3-dimethylphenyl) thiocyanate | clearsynth.com |

| CAS Number | 23530-64-5 | clearsynth.com |

| Molecular Formula | C₉H₁₀N₂S | Inferred |

| Molecular Weight | 178.26 g/mol | Inferred |

| Synonyms | This compound | clearsynth.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2,3-dimethylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-7(2)9(12-5-10)4-3-8(6)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQYOZHALLNFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635199 | |

| Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-64-5 | |

| Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23530-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2,3 Dimethyl 4 Thiocyanatoaniline

Direct Electrophilic Thiocyanation of Substituted Anilines

The introduction of a thiocyanate (B1210189) (-SCN) group onto an aromatic ring, particularly that of an aniline (B41778) derivative, is a key transformation in the synthesis of various biologically active compounds and chemical intermediates. Direct electrophilic thiocyanation stands out as one of the most effective strategies for this purpose. mdpi.com This approach involves the reaction of an electron-rich aromatic compound, such as 2,3-dimethylaniline (B142581), with an electrophilic thiocyanating agent. The strong activating and ortho-, para-directing nature of the amino group facilitates the substitution, typically at the position para to the amine if it is sterically accessible. For 2,3-dimethylaniline, the C4 position is electronically activated and the most sterically favored for electrophilic attack, leading to the formation of 2,3-Dimethyl-4-thiocyanatoaniline.

In Situ Generation of Thiocyanating Reagents for Aniline Derivatives

A prevalent and efficient strategy for electrophilic thiocyanation involves the generation of the active thiocyanating species within the reaction mixture (in situ). This avoids the handling of potentially unstable or highly toxic thiocyanating reagents like thiocyanogen (B1223195) gas. nih.gov These in situ methods typically involve the oxidation of a stable and readily available thiocyanate salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate, in the presence of the aniline substrate.

A highly efficient and environmentally friendly method for the thiocyanation of anilines utilizes a combination of N-Bromosuccinimide (NBS) and potassium thiocyanate (KSCN). mdpi.com In this system, NBS reacts with KSCN to generate an electrophilic thiocyanate precursor, likely N-thiocyanatosuccinimide. mdpi.com The amino group of the aniline derivative activates the aromatic ring, enabling a nucleophilic attack from the para position onto the electrophilic sulfur atom of the intermediate. mdpi.com This is followed by proton loss to restore aromaticity and yield the final product. mdpi.com The reaction is often carried out in a solvent like ethanol (B145695), which has been shown to be most effective. mdpi.com This method is noted for its good regioselectivity and excellent yields. mdpi.com

Table 1: Thiocyanation of Various Anilines using KSCN/NBS This table illustrates the general applicability of the KSCN/NBS system for thiocyanating various aniline derivatives, a method directly applicable to the synthesis of this compound from 2,3-dimethylaniline.

Ammonium thiocyanate (NH₄SCN) serves as an excellent source of the thiocyanate ion and can be paired with a variety of oxidants to achieve the thiocyanation of anilines. Cerium(IV) ammonium nitrate (B79036) (CAN) is a powerful one-electron oxidant used for this transformation. nih.govwikipedia.org CAN can facilitate the coupling of electron-rich anilines with thiocyanate ions, proving effective for various aromatic systems. nih.gov

Other oxidants like iodine and Oxone (potassium peroxymonosulfate) are also employed. For instance, a mechanochemical (ball-milling) method has been developed using ammonium thiocyanate with ammonium persulfate as the oxidant, offering a green, solvent-free approach for the thiocyanation of anilines and other aromatics. acs.orgnih.gov This method has been shown to be efficient, proceeding under mild conditions with short reaction times. acs.orgnih.gov

Table 2: Oxidant Systems with Ammonium Thiocyanate for Aromatic Thiocyanation This table showcases various oxidant systems used with a thiocyanate source for the functionalization of aromatic compounds, including anilines.

Hypervalent iodine reagents have emerged as mild, low-toxicity, and efficient oxidants in organic synthesis, serving as environmentally benign alternatives to heavy-metal reagents. nsf.govresearchgate.net Reagents like o-Iodoxybenzoic acid (IBX) are known for a wide range of oxidative transformations. acsgcipr.orgorganic-chemistry.org While extensively used for the oxidation of alcohols, their application extends to C-H functionalization. nsf.govorganic-chemistry.org In the context of thiocyanation, hypervalent iodine compounds can act as the oxidant to generate the electrophilic thiocyanate species from a thiocyanate salt. The reduction of IBX in the presence of molecular iodine, for example, generates hypoiodous acid (IOH), which can react with various substrates. organic-chemistry.org This principle can be extended to the oxidation of thiocyanate ions to form an electrophilic species capable of reacting with activated anilines.

A novel and green approach to thiocyanation involves the use of singlet oxygen (¹O₂) as a metal-free and photocatalyst-free oxidant. acs.org In this method, visible light irradiation of molecular oxygen generates singlet oxygen. The singlet oxygen then accepts an electron from a thiocyanate anion (from a source like NH₄SCN) to form a thiocyanate radical (•SCN). acs.org This radical species can then react regioselectively with electron-rich substrates like anilines to afford the corresponding thiocyanated products. acs.org This photochemical protocol operates at room temperature, uses an inexpensive thiocyanate source and a green oxidant (molecular oxygen), and produces water as the only byproduct, making it a highly efficient and environmentally benign process. acs.org

The proposed mechanism involves the photo-generation of ¹O₂, which then engages in a single electron transfer (SET) with the SCN⁻ anion to form the •SCN radical, the key intermediate for the thiocyanation of the aniline ring. acs.org

Catalytic Approaches for Regioselective Thiocyanation of Substituted Anilines

While many thiocyanation methods use stoichiometric amounts of oxidants, catalytic approaches are highly desirable for improving atom economy and sustainability. Some of the systems described can be adapted for catalytic use. For example, hypervalent iodine reagents can be used in catalytic amounts with a co-oxidant like Oxone to regenerate the active iodine(V) species in situ. nsf.gov Similarly, photocatalytic systems can be developed to improve the efficiency of singlet oxygen generation. acs.org

Regioselectivity is a critical aspect of these syntheses. For a substrate like 2,3-dimethylaniline, the directing effects of the substituents are paramount. The amino group is a powerful ortho-, para-director, while the two methyl groups are weaker ortho-, para-directors. The combined electronic activation strongly favors substitution at the C4 (para to amino) and C6 (ortho to amino) positions. However, the C6 position is significantly more sterically hindered due to the adjacent methyl group at C2 and the amino group itself. Therefore, electrophilic thiocyanation is highly regioselective, yielding this compound as the major, if not exclusive, product.

Mechanochemical and Alternative Activation Strategies

To move towards more sustainable chemical processes, alternative activation methods that reduce or eliminate the need for solvents and high temperatures are being explored.

Mechanochemistry, particularly ball-milling, has emerged as a powerful tool for conducting solvent-free organic reactions. This technique involves the grinding of reactants together in a mill, where the mechanical energy drives the chemical transformation. While specific data for 2,3-dimethylaniline is not available, this method has been successfully applied to the thiocyanation of other aryl compounds.

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.govbohrium.com The thiocyanation of various aromatic and heteroaromatic compounds, including anilines, has been successfully achieved using ultrasound. ijacskros.comnih.gov For instance, the use of silica-supported Brønsted acids as catalysts in conjunction with ultrasound has been shown to be a highly efficient method for thiocyanation. ijacskros.com The reactions are typically carried out at room temperature in a suitable solvent, with an ultrasonic probe or bath providing the necessary energy. This method offers a green and efficient pathway to aryl thiocyanates. ijacskros.combohrium.com

Regioselectivity and Substrate Scope in the Synthesis of this compound

The precise placement of the thiocyanate group on the aromatic ring is critical and is governed by the electronic and steric properties of the substituents already present.

In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring play a crucial role in directing the incoming electrophile. The amino group (-NH₂) is a powerful activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system through resonance. libretexts.orgquora.com This increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack.

In the case of 2,3-dimethylaniline, the two methyl groups (-CH₃) are also activating groups, albeit weaker than the amino group, and are ortho, para-directing through an inductive effect and hyperconjugation. quora.com Therefore, the directing effects of the amino and methyl groups are synergistic, reinforcing the activation of the ring towards electrophilic substitution.

The primary factor determining the position of thiocyanation will be the powerful ortho, para-directing effect of the amino group. This would direct the incoming electrophile to the C4 and C6 positions. However, the position of the methyl groups introduces steric considerations. The methyl group at the 2-position will sterically hinder the approach of the electrophile to the C6 position. libretexts.orgmsu.edu Consequently, the electrophile will preferentially attack the less sterically hindered C4 position, which is para to the strongly directing amino group. The methyl group at the 3-position further influences the electronic environment, but the dominant directing force remains the amino group, with steric hindrance from the ortho-methyl group playing a key role in favoring the C4 position.

Achieving selective mono-thiocyanation is a common challenge in the synthesis of aryl thiocyanates, as the introduction of the first thiocyanate group does not significantly deactivate the ring towards further substitution, especially with highly activated starting materials like 2,3-dimethylaniline. Controlling the reaction to favor the formation of this compound over di-substituted products requires careful manipulation of reaction conditions.

Key strategies to promote mono-thiocyanation include:

Stoichiometric Control: Using a 1:1 molar ratio or a slight deficiency of the thiocyanating agent relative to the 2,3-dimethylaniline can limit the extent of the reaction and favor the monosubstituted product.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the bis-thiocyanated product by stopping the reaction after the initial, faster mono-thiocyanation has occurred.

Protecting Groups: In some cases, the reactivity of the amino group can be modulated by using a protecting group. Acylation of the amino group to form an amide reduces its activating effect, which can lead to more controlled substitution. The protecting group can then be removed in a subsequent step. libretexts.org

While specific protocols for the selective mono-thiocyanation of 2,3-dimethylaniline are not extensively detailed, these general principles of controlling electrophilic aromatic substitution are applicable.

Chemical Transformations and Synthetic Utility of this compound

The thiocyanate functional group is a versatile synthon that can be converted into a variety of other sulfur-containing functionalities, thus making this compound a valuable intermediate.

Conversions of the Thiocyanate Functional Group

The thiocyanate group can undergo a range of transformations, allowing for the synthesis of diverse derivatives.

One of the most common and useful transformations of aryl thiocyanates is their conversion to thioethers (sulfides). This can be achieved through several synthetic routes.

A prevalent method involves the reaction of the aryl thiocyanate with an alkyl halide in the presence of a reducing agent. The thiocyanate group is first reduced to a thiolate anion, which then acts as a nucleophile and displaces the halide from the alkyl halide to form the corresponding thioether. Reagents such as samarium(II) iodide (SmI₂) have been shown to be effective for the reductive cleavage of aryl thiocyanates to form samarium thiolates, which can then be coupled with aryl halides in the presence of a palladium catalyst to yield mixed aryl sulfides. nih.gov

Alternatively, thioethers can be synthesized by reacting the aryl thiocyanate directly with a nucleophile. For instance, treatment with a base can lead to the formation of a thiolate, which can then be alkylated in situ.

While specific examples detailing the conversion of this compound to thioethers are not explicitly provided in the surveyed literature, the general reactivity of aryl thiocyanates suggests that it would readily undergo these transformations.

Table 2: General Methods for the Conversion of Aryl Thiocyanates to Thioethers

| Method | Reagents | Product |

| Reductive Alkylation | 1. Reducing Agent (e.g., SmI₂) 2. Alkyl Halide | Alkyl Aryl Sulfide |

| Palladium-Catalyzed Cross-Coupling | 1. SmI₂ 2. Aryl Halide, Pd Catalyst | Diaryl Sulfide |

| Nucleophilic Substitution | Base, Alkyl Halide | Alkyl Aryl Sulfide |

This table outlines general synthetic strategies for the conversion of aryl thiocyanates. nih.gov

Derivatization to Thiols and Disulfides

Aryl thiocyanates are valuable precursors for the synthesis of thiophenols (thiols) and disulfides. nih.gov The conversion of the thiocyanate group to a thiol can be achieved through reduction, while controlled oxidation can lead to the formation of disulfides. These transformations are significant as thiols and disulfides are important functionalities in various biologically active molecules and are used as intermediates in further synthetic manipulations.

For instance, the reduction of an aryl thiocyanate to the corresponding thiol can be accomplished using various reducing agents. Subsequently, the resulting thiol can be oxidized to a disulfide. This two-step process from a thiocyanate provides a reliable route to these sulfur-containing compounds.

Introduction of Trifluoromethyl Thioethers

Aryl thiocyanates can be converted into trifluoromethyl thioethers. nih.gov This transformation is of particular interest due to the increasing importance of trifluoromethyl-containing compounds in medicinal chemistry. The introduction of a trifluoromethyl group can significantly alter the physical and biological properties of a molecule, often leading to enhanced metabolic stability and lipophilicity.

A method for the synthesis of 2,3-dimethyl-4-(trifluoromethylthio)phenol (B158086) has been described involving the reaction of 2,3-dimethylphenol (B72121) with trifluoromethylsulphenyl chloride in the presence of titanium tetrachloride. chemicalbook.com This suggests a potential pathway for the conversion of the corresponding aniline derivative.

Formation of Sulfonyl Chlorides and Phosphonothioates

The thiocyanate group can serve as a precursor for the synthesis of sulfonyl chlorides. This transformation typically involves oxidative chlorination. A general method for preparing substituted benzene sulfonyl chlorides involves the diazotization of a substituted aniline followed by a reaction with a sulfur source in the presence of a catalyst. google.com For example, the preparation of 2,4-dimethylbenzenesulfonyl chloride has been achieved by reacting m-xylene (B151644) with chlorosulfonic acid. google.com

The conversion of aryl thiocyanates to other sulfur-containing functional groups like phosphonothioates is also a known transformation, expanding the synthetic utility of this class of compounds.

Generation of Aryl Nitriles and Thioesters

Aryl thiocyanates can be utilized as a source for the cyano group, leading to the formation of aryl nitriles. nih.gov This transformation involves the cleavage of the S-CN bond and subsequent transfer of the cyano group. Additionally, aryl thiocyanates can be converted into thioesters, which are important intermediates in organic synthesis. nih.gov

Reactions Involving the Amino Moiety of this compound

The primary amino group (-NH2) on the aromatic ring of this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group can be readily alkylated or acylated. N-alkylation introduces an alkyl group onto the nitrogen atom, a fundamental transformation in the synthesis of many pharmaceutical compounds. nih.gov Various methods for the N-alkylation of anilines have been developed, including reactions with alkyl halides in the presence of a base. researchgate.net For instance, visible-light-induced N-alkylation of anilines has been demonstrated as an environmentally friendly approach. nih.gov

N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is commonly used to protect the amino group or to introduce specific acyl functionalities into the molecule.

Condensation Reactions to Form Schiff Base Derivatives

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.gov Schiff bases are characterized by the presence of a carbon-nitrogen double bond (-C=N-). These compounds are synthetically versatile and have been investigated for a wide range of biological activities. The formation of tetradentate Schiff base ligands from diamino compounds and their metal complexes has been reported. researchgate.net

Cyclization and Heterocycle Formation from this compound Derivatives

The strategic positioning of the amino and thiocyanate groups on the dimethylaniline scaffold provides a versatile platform for the construction of various heterocyclic systems. These reactions are fundamental in medicinal chemistry and material science for generating novel molecular architectures.

Synthesis of Sulfur-Containing Heterocycles (e.g., Benzothiazoles)

The amino and thiocyanate functionalities in derivatives of this compound are precursors for the synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological activities. The cyclization process often involves an intramolecular reaction where the amino group attacks the carbon atom of the thiocyanate group. This reaction can be facilitated by various catalysts and reaction conditions.

For instance, the synthesis of 2-aminobenzothiazoles can be achieved through the reaction of an aniline derivative with a thiocyanating agent, followed by cyclization. rjpbcs.com In the case of substituted anilines, thiocyanation often occurs at the para-position to the amino group. Subsequent intramolecular cyclization, involving the attack of the amino group onto the thiocyanate moiety, leads to the formation of the benzothiazole (B30560) ring system. acs.org This methodology has been employed for a variety of substituted anilines, indicating its potential applicability to this compound.

The reaction conditions for such cyclizations can vary. Some methods employ metal catalysts, such as copper or palladium, to facilitate the C-S bond formation. nih.govorganic-chemistry.org Other approaches utilize oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or proceed under metal-free conditions. organic-chemistry.org The choice of method often depends on the specific substrate and the desired substitution pattern on the resulting benzothiazole.

| Starting Material | Reagents and Conditions | Product | Reference |

| Substituted Anilines | KSCN, glacial acetic acid | 2-Substituted Benzothiazole | rjpbcs.com |

| 2-Haloanilines | Dithiocarbamates, metal-free or Cu-catalyzed | 2-Aminobenzothiazoles | nih.gov |

| Thioformanilides | DDQ, CH2Cl2 | Benzothiazoles | organic-chemistry.org |

Ring Annulation Reactions

Ring annulation reactions represent a powerful strategy for constructing fused heterocyclic systems. While specific examples detailing ring annulation directly from this compound are not extensively documented in the provided results, the general principles of annulation reactions involving related structures can be inferred. Annulation reactions, particularly [3+2] cycloadditions, are widely used for synthesizing five-membered aromatic heterocycles. chim.it

For derivatives of this compound, the aromatic ring and the reactive functional groups could participate in annulation reactions to build additional rings. For example, the amino group could be transformed into a diazonium salt, which could then undergo reactions to form fused triazole systems. The thiocyanate group also offers a handle for various cyclization strategies.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, aiming to reduce environmental impact and improve efficiency.

Development of Eco-Friendly Procedures

Recent research has focused on developing more environmentally benign methods for the synthesis of thiocyanatoanilines. An efficient and eco-friendly procedure for the electrophilic thiocyanation of anilines has been reported using potassium thiocyanate (KSCN) and N-bromosuccinimide (NBS) in ethanol at room temperature. mdpi.com This method avoids the use of harsh reagents and offers high yields in short reaction times. mdpi.com Another green approach involves mechanochemical synthesis by ball-milling, which is a solvent-free method conducted at room temperature. nih.gov

The development of procedures for preparing related compounds, such as 2-nitro-4-thiocyanatoaniline (B119080), also highlights the move towards greener synthesis. researchgate.net These methodologies often focus on reducing waste, avoiding hazardous solvents, and utilizing milder reaction conditions.

| Method | Reagents | Solvent | Key Advantages | Reference |

| Electrophilic Thiocyanation | KSCN, NBS | Ethanol | Room temperature, high yield, short reaction time | mdpi.com |

| Mechanochemical Synthesis | (NH4)2S2O8, NH4SCN, silica (B1680970) | Solvent-free | Room temperature, short reaction time, no workup | nih.gov |

Evaluation of Atom Economy and Reaction Mass Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Syntheses with high atom economy are preferred as they generate less waste. The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are incorporated into the final product. rsc.org

Reusability and Recyclability of Catalytic Systems

The use of reusable and recyclable catalysts is a cornerstone of sustainable chemistry. In many synthetic procedures for related anilines and their derivatives, heterogeneous catalysts are employed, which can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. mdpi.com For instance, palladium nanoparticles supported on magnetic core-shell structures have been used for the synthesis of secondary anilines and can be recovered using an external magnet. mdpi.com Similarly, platinum nanowires have shown good reusability in catalytic reactions. mdpi.com While specific examples for this compound are not detailed, the application of such recyclable catalytic systems to its synthesis would significantly enhance its green credentials.

Mechanistic Investigations and Theoretical Studies on 2,3 Dimethyl 4 Thiocyanatoaniline Reactivity

Elucidation of Reaction Mechanisms for Thiocyanation

The formation of 2,3-dimethyl-4-thiocyanatoaniline can proceed through several mechanistic routes, primarily categorized as electrophilic aromatic substitution and radical-mediated pathways. The specific mechanism is often dictated by the reaction conditions, including the nature of the thiocyanating agent, the presence of catalysts, and the solvent system employed.

Proposed Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a common pathway for the thiocyanation of electron-rich aromatic rings like anilines. mdpi.comresearchgate.netyoutube.combyjus.com In this mechanism, an electrophilic thiocyanating species attacks the aromatic ring, which acts as a nucleophile. The amino group (-NH2) and the methyl groups (-CH3) on the 2,3-dimethylaniline (B142581) ring are electron-donating, thereby activating the ring towards electrophilic attack and directing the incoming electrophile to the ortho and para positions. byjus.comchemistrysteps.com

The generation of the electrophilic thiocyanate (B1210189) species (SCN+) or a related polarized species is a crucial first step. This can be achieved using various reagents. For instance, the in-situ generation of N-thiocyanatosuccinimide (NTS) from N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) provides an electrophilic source of the thiocyanate group. mdpi.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, which then loses a proton to restore aromaticity and yield the final product. youtube.com The regioselectivity, favoring the para-position (C4) in 2,3-dimethylaniline, is influenced by both electronic and steric factors. While the amino and methyl groups activate the ortho and para positions, the para-position is often sterically less hindered, leading to the preferential formation of 4-thiocyanato derivatives. nih.govacs.org

Radical Mechanisms in Thiocyanation Processes

An alternative mechanistic route involves the formation of a thiocyanate radical (•SCN). rsc.orgacs.org This radical can be generated through the oxidation of the thiocyanate anion (SCN-) by various means, including photochemical or electrochemical methods, or by using chemical oxidants. rsc.orgnih.gov

In a radical-mediated process, the thiocyanate radical can attack the aromatic ring. For instance, visible-light-mediated approaches can generate the •SCN radical, which then reacts with the aniline (B41778) derivative. rsc.orgresearchgate.net One proposed mechanism involves the photo-excited catalyst oxidizing the aromatic amine to a radical cation. This radical cation then reacts with the thiocyanate radical. Subsequent loss of a proton leads to the formation of the thiocyanated product. rsc.org Another possibility is the direct addition of the •SCN radical to the aromatic ring, forming a radical intermediate which is then oxidized and deprotonated to give the final product. acs.org The use of oxidants like ammonium (B1175870) persulfate can also facilitate radical pathways. nih.govacs.org

Role of Oxidants and Catalytic Species in Mechanistic Pathways

Oxidants and catalysts play a pivotal role in directing the reaction towards a specific mechanistic pathway and enhancing the efficiency of the thiocyanation process.

In electrophilic pathways, Lewis acids or proton acids can be used to activate the thiocyanating agent, making it more electrophilic. researchgate.net For instance, the combination of NBS and KSCN generates NTS, which is a more potent electrophile than thiocyanogen (B1223195) ((SCN)2) itself. mdpi.com

In radical pathways, oxidants are essential for the generation of the thiocyanate radical from the thiocyanate anion. rsc.orgacs.org Ammonium persulfate is a common oxidant used for this purpose in mechanochemical and solution-based methods. nih.govacs.org Photocatalysts, such as eosin (B541160) Y and conjugated microporous polymers (CMPs), can be excited by visible light to initiate single electron transfer (SET) processes. rsc.orgnih.gov These excited catalysts can either oxidize the thiocyanate anion to its radical or oxidize the aniline to its radical cation, thereby initiating the radical reaction cascade. rsc.org The choice of oxidant and catalyst can significantly influence the regioselectivity and yield of the reaction.

Computational Chemistry and Electronic Structure Analysis

Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms, predict reactivity, and understand the electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and reactivity of organic molecules. researchgate.netnih.gov DFT calculations can be employed to determine the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate. nih.gov By calculating the energies of these species, it is possible to map out the potential energy surface of the reaction and determine the activation energies for different pathways. nih.gov

For the thiocyanation of 2,3-dimethylaniline, DFT calculations can help to:

Compare the energetic feasibility of the electrophilic aromatic substitution versus radical-mediated pathways.

Identify the most stable intermediates and the transition state structures.

Explain the observed regioselectivity by comparing the activation barriers for attack at different positions on the aromatic ring. nih.gov

These calculations provide a theoretical framework that complements experimental findings and offers a deeper understanding of the factors controlling the reaction outcome.

Analysis of Frontier Molecular Orbitals (FMOs) to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules based on the interaction of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com In 2,3-dimethylaniline, the HOMO would be primarily located on the aniline ring and the nitrogen atom of the amino group, indicating that these are the sites of nucleophilic attack. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is associated with the molecule's ability to accept electrons (electrophilicity). youtube.com For an electrophilic thiocyanating agent, the LUMO would be centered on the sulfur or cyano group, making it susceptible to attack by the electron-rich aniline ring.

By analyzing the energies and spatial distributions of the HOMO of 2,3-dimethylaniline and the LUMO of the thiocyanating agent, one can predict the most likely sites of interaction and thus the regioselectivity of the reaction. wikipedia.orgresearchgate.net For instance, the positions on the aniline ring with the largest HOMO coefficients are generally the most reactive towards electrophiles. This analysis can help to rationalize why the thiocyanation occurs preferentially at the C4 position. nih.govresearchgate.net

Conformational Analysis and Intramolecular Interactions

The conformation of this compound is dictated by the rotational barriers around the C-N and C-S bonds, as well as the potential for intramolecular interactions. The orientation of the amino (-NH₂) and thiocyanato (-SCN) groups relative to the dimethyl-substituted benzene (B151609) ring is of primary interest.

Computational modeling, such as Density Functional Theory (DFT), would be the standard method to determine the most stable conformers. These calculations would typically involve geometry optimization to find the minimum energy structures. For a related compound, 2-nitro-4-thiocyanatoaniline (B119080), computational studies have been used to reveal the influence of substituents on the aromatic ring. It is expected that for this compound, the planarity of the molecule would be influenced by the steric hindrance between the methyl groups and the adjacent amino and thiocyanato groups.

Intramolecular hydrogen bonding between the amino group's hydrogens and the nitrogen atom of the thiocyanato group is a possibility that could stabilize certain conformations. The presence and strength of such bonds can be predicted through theoretical calculations by analyzing bond lengths, bond angles, and electron density distributions (e.g., using Atoms in Molecules - AIM theory).

A hypothetical conformational analysis would likely reveal several low-energy conformers. The relative energies of these conformers would determine their population at a given temperature.

Table 1: Hypothetical Conformational Analysis Data for this compound (Note: This table is illustrative and based on general principles of conformational analysis, as specific experimental data is not available.)

| Conformer | Dihedral Angle (C3-C4-S-C) | Dihedral Angle (C2-C1-N-H) | Relative Energy (kcal/mol) |

| A | ~90° | ~0° | 0.0 (Global Minimum) |

| B | ~0° | ~0° | 1.5 |

| C | ~90° | ~180° | 2.1 |

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of a compound, including how fast reactions proceed and the position of chemical equilibria. For this compound, such studies would be crucial for understanding its behavior in synthetic applications.

The determination of reaction rates for processes involving this compound would typically be carried out using spectroscopic methods (e.g., UV-Vis or NMR spectroscopy) to monitor the concentration of reactants or products over time. The rate law, which expresses the reaction rate as a function of reactant concentrations, can then be determined.

For instance, in nucleophilic aromatic substitution reactions where the thiocyanato group might act as a leaving group, the rate would depend on the concentration of both the aniline derivative and the incoming nucleophile. The rate-limiting step in such reactions is often the formation of the Meisenheimer complex or the departure of the leaving group. For reactions involving the amino group, such as acylation or diazotization, the rate-limiting step could be the initial nucleophilic attack of the nitrogen atom.

Kinetic studies on the reaction of other substituted anilines have shown that the nature and position of the substituents significantly affect the reaction rates. researchgate.net The electron-donating methyl groups at the 2 and 3 positions in this compound would increase the electron density on the aromatic ring, likely accelerating electrophilic aromatic substitution reactions.

The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined experimentally by measuring the reaction rate at different temperatures and applying the Arrhenius equation. For a related compound, 2-nitro-4-thiocyanatoaniline, an activation energy for hydrolysis has been reported to be approximately 45 kJ/mol.

Theoretical calculations can also provide detailed reaction profiles, mapping the energy of the system along the reaction coordinate. These profiles show the transition states (the highest energy points) and any intermediates. For a hypothetical reaction, such as the hydrolysis of the thiocyanato group, the reaction profile would illustrate the energy changes as the nucleophile (e.g., a water molecule) attacks the carbon of the SCN group, leading to the formation of an intermediate and subsequent release of the leaving group.

Table 2: Hypothetical Kinetic Parameters for a Reaction of this compound (Note: This table is for illustrative purposes, as specific experimental data is not available.)

| Reaction Type | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Electrophilic Aromatic Substitution | 1.2 x 10⁻⁴ | 65 | 3.5 x 10¹⁰ |

| Nucleophilic attack on SCN | 5.8 x 10⁻⁶ | 85 | 1.1 x 10⁹ |

Equilibrium studies are relevant for reversible reactions involving this compound. The position of the equilibrium is described by the equilibrium constant (Keq), which is related to the change in Gibbs free energy (ΔG) for the reaction.

An example of a reversible transformation could be the protonation of the amino group in an acidic solution. The equilibrium constant for this reaction (Ka) would indicate the acidity of the conjugate acid. The electron-donating methyl groups are expected to increase the basicity of the amino group compared to aniline, thus shifting the equilibrium towards the protonated form.

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction can be determined by studying the temperature dependence of the equilibrium constant (van 't Hoff equation). These parameters provide a complete thermodynamic description of the reversible process. For instance, the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene has been studied, indicating the feasibility of reactions involving the thiocyanato group. researchgate.net

Table 3: Hypothetical Thermodynamic Data for a Reversible Reaction of this compound (Note: This table is illustrative, as specific experimental data is not available.)

| Reaction Type | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Keq at 298 K |

| Protonation of Amino Group | -25 | -15 | 33.6 | 2.2 x 10⁴ |

| Isomerization | 5 | 8 | 10.1 | 0.13 |

Spectroscopic and Structural Characterization Methodologies for 2,3 Dimethyl 4 Thiocyanatoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering a detailed map of the hydrogen and carbon environments within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2,3-Dimethyl-4-thiocyanatoaniline is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino group (-NH₂) and the methyl groups (-CH₃) will shield the aromatic protons, while the electron-withdrawing thiocyanate (B1210189) group (-SCN) will cause a deshielding effect.

Based on the analysis of related structures, such as various dimethylanilines and substituted anilines, the following proton environments can be predicted:

Aromatic Protons: The two aromatic protons on the benzene (B151609) ring are expected to appear as distinct signals in the aromatic region of the spectrum, likely between δ 6.5 and 7.5 ppm. Their splitting patterns will be influenced by their coupling with each other.

Amine Protons: The protons of the primary amine group (-NH₂) will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons: The two methyl groups at positions 2 and 3 are in different chemical environments and are expected to produce two distinct singlets in the upfield region of the spectrum, typically between δ 2.0 and 2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.5 | Doublet, Doublet |

| -NH₂ | Variable | Broad Singlet |

| 2-CH₃ | 2.0 - 2.5 | Singlet |

| 3-CH₃ | 2.0 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups.

The expected ¹³C NMR spectral data, based on data from analogous compounds, would show:

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbons attached to the amino, methyl, and thiocyanate groups will have characteristic chemical shifts.

Thiocyanate Carbon: The carbon of the thiocyanate group (-SCN) is expected to resonate in the region of δ 110-120 ppm.

Methyl Carbons: The carbons of the two methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (substituted) | 120 - 150 |

| Aromatic C (unsubstituted) | 115 - 130 |

| -SCN | 110 - 120 |

| 2-CH₃ | 15 - 25 |

| 3-CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to confirm their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show the following key absorption bands:

N-H Stretching: The primary amine group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for a primary amine.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C≡N Stretching: The thiocyanate group (-SCN) has a strong and sharp characteristic absorption band in the region of 2140-2160 cm⁻¹. The presence of a strong peak in this region is a clear indicator of the thiocyanate functionality.

C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the region of 1450-1600 cm⁻¹.

N-H Bending: The bending vibration of the N-H bond in the amine group typically appears around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1360 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Weak |

| -SCN | C≡N Stretch | 2140 - 2160 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |

| -NH₂ | N-H Bend | 1590 - 1650 | Medium-Strong |

| Aromatic C-N | C-N Stretch | 1250 - 1360 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like anilines. In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula of the compound.

The molecular formula of this compound is C₉H₁₀N₂S. The molecular weight is approximately 178.26 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at an m/z value corresponding to [C₉H₁₀N₂S + H]⁺.

Further fragmentation of the molecular ion in the mass spectrometer (MS/MS) can provide additional structural information. Common fragmentation pathways for such compounds may involve the loss of small neutral molecules like HCN or the cleavage of the thiocyanate group.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | ~179.06 | Protonated molecular ion |

Electron Impact Mass Spectrometry (EI-MS) for Fragmentation Patterns

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron bombardment. When a molecule like this compound is subjected to EI, it forms a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions to produce a unique mass spectrum.

The fragmentation of aromatic amines and thiocyanates follows predictable pathways. For this compound, the molecular ion peak would be expected. Key fragmentation processes would likely involve the cleavage of the thiocyanate group and losses from the aromatic ring and its substituents. The molecular ion itself is an odd number for compounds containing an odd number of nitrogen atoms, a characteristic feature for amines. researchgate.net

Common fragmentation pathways for related aromatic compounds include:

Loss of the Thiocyanate Radical (•SCN): A primary fragmentation would be the cleavage of the C-S bond to lose a thiocyanate radical, resulting in a significant fragment ion.

Loss of HCN: Fragmentation of the thiocyanate group can lead to the loss of a neutral hydrogen cyanide molecule.

Loss of Methyl Radicals (•CH₃): Cleavage of the methyl groups from the aromatic ring can occur, leading to [M-15]⁺ ions.

Ring Fragmentation: The aromatic ring itself can break apart, although this is less common for stable aromatic systems. chemtube3d.com

Table 1: Predicted EI-MS Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment | Comments |

|---|---|---|

| 178 | [C₉H₁₀N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 163 | [C₈H₇N₂S]⁺ | Loss of a methyl radical (•CH₃) |

| 120 | [C₈H₁₀N]⁺ | Loss of the thiocyanate radical (•SCN) |

This table is predictive and based on general fragmentation principles of related chemical structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. nih.gov This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. sigmaaldrich.com

For this compound (C₉H₁₀N₂S), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical value within a very narrow tolerance, usually less than 5 parts per million (ppm), which provides strong evidence for the proposed molecular formula. nih.govnih.gov The ionization method, such as electrospray ionization (ESI), and the type of mass analyzer are typically reported alongside the data. nih.gov

While published experimental HRMS data for this compound is scarce, the theoretical exact mass serves as a benchmark for its identification. For instance, the exact mass of a related compound, 2-Nitro-4-thiocyanatoaniline (B119080) (C₇H₅N₃O₂S), is reported as 195.01024758 Da. nih.gov An HRMS analysis would be expected to confirm such a value with high fidelity.

Table 2: Theoretical Accurate Mass for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Analysis Goal |

|---|

The theoretical mass is calculated based on the most abundant isotopes of each element.

X-ray Diffraction Analysis for Crystalline Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

If a suitable single crystal of this compound can be grown, X-ray diffraction would reveal the precise spatial arrangement of its atoms. This includes the planarity of the benzene ring, the orientation of the amino and thiocyanate groups relative to the ring, and the positions of the two methyl groups. Steric hindrance between the adjacent methyl and amino or thiocyanate groups could lead to slight distortions from an idealized planar geometry. nih.gov The analysis would also describe intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing.

Crystallographic Parameters and Refinement Statistics

The result of a single-crystal X-ray diffraction experiment is a set of crystallographic data that describes the crystal's unit cell and the quality of the structural model. Although no published crystallographic data exists for this compound, the following table illustrates the typical parameters that would be determined, using data for a related substituted aniline (B41778) derivative, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, as an example.

Table 3: Illustrative Crystallographic Data for a Substituted Aniline Derivative

| Parameter | Value (Example: N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1134.49(14) |

| Z (molecules/unit cell) | 4 |

| R-factor | - |

| Data/restraints/parameters | - |

This data is for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and serves as an illustration of the parameters that would be obtained for this compound.

Advanced Applications and Future Research Directions of 2,3 Dimethyl 4 Thiocyanatoaniline

Precursors in Complex Organic Synthesis

The strategic placement of amino, methyl, and thiocyanate (B1210189) groups on the aromatic ring makes 2,3-Dimethyl-4-thiocyanatoaniline a highly useful building block in organic synthesis.

This compound is a valuable scaffold for generating diversified chemical libraries. The presence of the amino (-NH2) and thiocyanate (-SCN) groups allows for a wide array of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation, while the thiocyanate group is a versatile precursor for synthesizing sulfur-containing compounds. This multi-functionality enables chemists to systematically create a large number of distinct molecules from a single starting material, which is a cornerstone of combinatorial chemistry and high-throughput screening for drug discovery and materials science. The reactivity of the thiocyanate group, in particular, provides a pathway to introduce sulfur-containing moieties, which are common features in many biologically active compounds.

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large percentage of FDA-approved drugs containing heterocyclic cores. nih.govnih.gov this compound is an excellent starting material for the synthesis of bioactive heterocyclic systems.

The thiocyanate group can be readily converted into an isothiocyanate, which can then undergo cyclocondensation reactions to form various heterocycles. For instance, reaction with sulfanylacetic acid can yield 2-thioxo-4-thiazolidinone derivatives. nih.gov These thiazolidinone rings are known pharmacophores found in compounds with a range of biological activities. Furthermore, the amino group on the aniline (B41778) ring can be used to build fused heterocyclic systems, such as quinazolines or benzodiazepines, which are prevalent in many therapeutic agents. The synthesis of fused pyrimidine (B1678525) and thiazine (B8601807) systems has been demonstrated using thiourea (B124793) derivatives as key building blocks, highlighting the utility of the thiocyanate moiety. nih.gov

The aromatic amine structure of this compound makes it a suitable intermediate for the synthesis of azo dyes. researchgate.net The amino group can be diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide spectrum of colors. The substituents on the aniline ring, including the methyl and thiocyanate groups, can modulate the final color and properties of the dye, such as its fastness to light and sublimation. researchgate.net Research has shown that modifying intermediates used in dye synthesis can lead to products with excellent fastness properties on synthetic-polymer fibers like polyester. researchgate.net The thiocyanate group offers a site for further modification, potentially to enhance the dye's affinity for specific fibers or to introduce other desirable properties into the resulting material.

Exploration in Chemical Biology and Medicinal Chemistry (General Applications)

The derivatives of this compound are actively being explored for their potential therapeutic applications, leveraging the unique chemical properties conferred by the thiocyanate group and the substituted aniline structure.

Enzyme inhibitors are a critical class of therapeutic agents. The structural motifs accessible from this compound are featured in various known enzyme inhibitors. For example, derivatives containing sulfonamide groups are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov The design of potent and selective CA inhibitors is a major goal in the development of treatments for glaucoma, epilepsy, and some cancers.

Research on structurally related compounds, such as 4-anilinoquinazoline-based benzenesulfonamides and 2-amino thiazole (B1198619) derivatives, has demonstrated potent inhibition of several human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These studies provide a rationale for designing new inhibitors based on the this compound scaffold. The thiocyanate group can be transformed into other functional groups, like a sulfonamide or a thiazole ring, known to interact with the zinc ion in the active site of carbonic anhydrases. nih.govnih.gov

Table 1: Inhibitory Activity of Structurally Related Compounds on Carbonic Anhydrase (CA) Isoforms

| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) |

| 4-anilinoquinazoline-benzenesulfonamide (4a) | hCA II | 2.4 nM |

| 4-anilinoquinazoline-benzenesulfonamide (4e) | hCA II | 4.6 nM |

| 4-anilinoquinazoline-benzenesulfonamide (3a) | hCA II | 8.7 nM |

| 4-anilinoquinazoline-benzenesulfonamide (4f) | hCA I | 60.9 nM |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 µM |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 µM |

This table presents data for compounds structurally related to potential derivatives of this compound to illustrate inhibitory potential. Data sourced from multiple studies. nih.govnih.gov

The search for new antimicrobial and antifungal agents is a global health priority. Heterocyclic compounds derived from thiocyanates and isothiocyanates have shown significant promise in this area. nih.gov The cyclization of derivatives of this compound can lead to a variety of sulfur- and nitrogen-containing heterocycles, such as thiazoles, thiazolidinones, and thiadiazoles, which are known to exhibit antimicrobial properties. nih.govnih.gov

For example, novel 2-thioxo-4-thiazolidinones synthesized from isothiocyanatosulfonamides have been screened for their in vitro antibacterial and antifungal activities. nih.gov Similarly, studies on bicyclic aniline derivatives have revealed potent antitubercular activity against Mycobacterium tuberculosis. ias.ac.in The development of such compounds from this compound could provide new leads for combating infectious diseases.

Table 2: Antimicrobial Activity of Structurally Related Aniline and Thiazole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC₉₀) |

| [2-(2,4-dimethylphenylthio)phenyl] aniline analogues | Mycobacterium tuberculosis H37Ra | 0.05 to >30 µg/mL |

| Phenylethylsulfanyl-1,3-thiazolo-thiazolidine-2,4-dione derivatives | S. aureus | Active |

| Phenylethylsulfanyl-1,3-thiazolo-thiazolidine-2,4-dione derivatives | B. subtilis | Active |

| Phenylethylsulfanyl-1,3-thiazolo-thiazolidine-2,4-dione derivatives | E. coli | Active |

| Phenylethylsulfanyl-1,3-thiazolo-thiazolidine-2,4-dione derivatives | C. albicans | Active |

This table showcases the antimicrobial potential of compound classes that could be synthesized from this compound. MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates). Data sourced from multiple studies. nih.govias.ac.in

Agents for Antiparasitic and Antitumor Research

Thiocyanate derivatives are gaining attention in medicinal chemistry due to their wide range of biological activities, including potential as antiparasitic and antitumor agents. rsc.org The thiocyanate group (-SCN) is a versatile precursor that can be transformed into other sulfur-containing functionalities, which are common in many pharmacologically active molecules. researchgate.netnih.gov

Research into various heterocyclic and aromatic compounds containing the thiocyanate moiety has demonstrated their promise. Many thiocyanate derivatives have shown notable antibacterial, antiparasitic, and anticancer activities. rsc.org For instance, novel series of compounds such as 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes have been identified as potent inducers of apoptosis with significant in vitro cytotoxic activity against proliferating cancer cells. nih.gov These compounds were found to disrupt tumor vasculature and inhibit tubulin polymerization, highlighting the potential of complex molecules derived from functionalized precursors. nih.gov

While direct studies on the antiparasitic or antitumor properties of this compound are not extensively documented, its structural class is of significant interest. The conversion of thiosemicarbazones to related heterocyclic derivatives has been shown to improve efficacy against parasites like Leishmania amazonensis and Trypanosoma cruzi. mdpi.com Similarly, the development of thieno[2,3-c]pyridine (B153571) derivatives as inhibitors of the Hsp90 protein, a crucial target in cancer progression, underscores the value of exploring novel scaffolds that could be synthesized from thiocyanate-containing precursors. nih.govresearchgate.net The general activity of organosulfur compounds as intermediates for pharmaceuticals makes this compound a candidate for inclusion in screening libraries for identifying new therapeutic leads. nih.gov

Emerging Methodologies and Synthetic Transformations

The synthesis of aryl thiocyanates like this compound has traditionally involved methods with significant drawbacks, such as the use of metal catalysts, harsh reaction conditions, and long reaction times. acs.org Recent advancements focus on greener, more efficient, and selective synthetic routes.

Development of Novel Catalytic Systems for Thiocyanation

Modern synthetic chemistry has moved towards developing novel catalytic systems that are more sustainable and efficient. For thiocyanation reactions, photochemical and electrochemical methods are emerging as powerful, greener alternatives. rsc.org Visible-light-induced photocatalysis, for example, can facilitate the thiocyanation of anilines and other aromatic systems under mild conditions. researchgate.net Systems using catalysts like Eosin (B541160) Y or nanocomposites such as TiO₂/MoS₂ have been successfully employed for the C-3 thiocyanation of imidazoheterocycles and indoles, respectively, demonstrating high yields and compatibility with various functional groups. rsc.org

Another significant advancement is the use of mechanochemistry, specifically ball-milling, for the thiocyanation of aryl compounds. This solvent-free method uses ammonium (B1175870) thiocyanate and an oxidizing agent like ammonium persulfate, often with silica (B1680970) as a grinding auxiliary, to produce aryl thiocyanates in moderate to excellent yields. researchgate.netnih.govnih.gov This technique is notable for its short reaction times, mild conditions, and tolerance of sensitive functional groups. nih.gov

Below is a table summarizing the yields of thiocyanation for various substituted anilines using a mechanochemical ball-milling method, which could be applied to synthesize this compound.

| Entry | Substrate | Product | Yield (%) |

| 1 | Aniline | 4-thiocyanatoaniline | 67 |

| 2 | 2-Nitroaniline | 2-Nitro-4-thiocyanatoaniline (B119080) | 92 |

| 3 | 2-Cyanoaniline | 2-Cyano-4-thiocyanatoaniline | 88 |

| 4 | 2-Chloroaniline | 2-Chloro-4-thiocyanatoaniline | 91 |

| Data derived from a study on mechanochemical thiocyanation of aryl compounds. acs.org |

Expanding the Scope of C-H Functionalization Strategies

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. The thiocyanation of anilines and other aromatics via C-H functionalization represents a more atom-economical approach. researchgate.netresearchgate.net Mechanochemical methods have proven particularly effective for the direct thiocyanation of a wide range of aryl compounds, including anilines, phenols, and heterocycles, with yields ranging from 8% to 96%. nih.govnih.gov

These reactions proceed by activating a C-H bond, typically at the position para to an activating group like the amino group in anilines, followed by the introduction of the thiocyanate moiety. acs.org The regioselectivity is a key aspect, and for substrates like 2,3-dimethylaniline (B142581), the electronic and steric effects of the methyl and amino groups would direct the thiocyanation to the C-4 position. The development of transition-metal-free systems further enhances the appeal of these methods, offering direct and regioselective thiocyanation at ambient temperatures in excellent yields. researchgate.net

Future Computational and Theoretical Studies

Computational chemistry offers powerful tools for accelerating drug discovery and optimizing chemical reactions. For a compound like this compound, future theoretical studies can provide invaluable insights into its potential applications and synthetic pathways.

In Silico Screening for Novel Chemical Transformations

In silico screening involves using computer simulations to predict the interaction between molecules, which can greatly accelerate the discovery of new drugs or chemical reactions. rsc.orgyoutube.com For this compound, this could involve virtually screening its derivatives against various biological targets, such as enzymes or receptors implicated in cancer or parasitic diseases. nih.govnih.gov For example, molecular docking simulations can predict the binding affinity and mode of interaction of a library of thiocyanate-containing compounds with a target protein like Hsp90, helping to identify promising candidates for further experimental validation. nih.govresearchgate.net

This approach requires a 3D structural model of the target, which can be obtained through methods like X-ray crystallography or homology modeling. youtube.com The process of docking and scoring ligands can quickly evaluate thousands of molecules, prioritizing those with the highest predicted activity and best drug-like properties. youtube.comnih.gov

Predictive Modeling for Reactivity and Selectivity

Computational models can also predict the reactivity and selectivity of chemical reactions. nih.gov For the synthesis of this compound, a quantitative structure-reactivity model could be developed to predict the outcome of thiocyanation reactions on various substituted anilines. Such models link molecular descriptors (e.g., electronic properties, steric parameters) to reaction rates and regioselectivity. nih.govrsc.org

For instance, models have been successfully built to predict the site of reactivity for molecules with glutathione, which is crucial for understanding potential bioactivation and toxicity. nih.govresearchgate.net A similar approach could be used to create a model for thiocyanation, predicting which C-H bond on an aromatic ring is most likely to react under specific catalytic conditions. By evaluating parameters like electron affinity or developing new substituent constants, these models can offer robust predictions that guide experimental work, saving time and resources. nih.govresearchgate.net

Below is an illustrative table of parameters that could be used in a predictive model for thiocyanation selectivity.

| Parameter Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing nature of substituents. |

| Calculated Atomic Charges | Indicates the most electron-rich/poor sites on the aromatic ring. | |

| Electron Affinity | Relates to the molecule's ability to accept an electron, influencing radical reactions. nih.govresearchgate.net | |

| Steric | Taft Steric Parameter (Es) | Quantifies the bulkiness of substituents near the reaction site. |

| Tolman Cone Angle | For catalyst-ligand complexes, it measures steric hindrance. | |

| Quantum Chemical | Frontier Orbital Energies (HOMO/LUMO) | Predicts sites of electrophilic or nucleophilic attack. |

Challenges and Opportunities in Thiocyanatoaniline Chemistry

The synthesis of specifically substituted thiocyanatoanilines, such as this compound, presents a number of synthetic puzzles. The intricate interplay of directing groups on the aniline ring often leads to a mixture of isomers, complicating purification and reducing yields. Furthermore, the drive towards sustainable chemical manufacturing necessitates a move away from hazardous reagents and solvents traditionally used in these syntheses.

Addressing Regioselectivity Challenges in Complex Substrates

The primary challenge in the synthesis of compounds like this compound lies in controlling the regioselectivity of the thiocyanation reaction. The aniline starting material, 2,3-dimethylaniline, possesses an activating amino group and two methyl groups, all of which are ortho-, para-directing. This complex substitution pattern can lead to the formation of multiple thiocyanated isomers.

The amino group is a powerful activating group, strongly directing incoming electrophiles to the para position. However, in 2,3-dimethylaniline, the position para to the amino group is occupied by a methyl group. This leaves the ortho positions as potential sites for substitution. The two methyl groups also exert their own directing effects, further complicating the regiochemical outcome. Steric hindrance from the existing methyl groups can also play a significant role in determining the position of the incoming thiocyanate group.

Research into the thiocyanation of variously substituted anilines has shown that the choice of thiocyanating agent and reaction conditions can significantly influence the regioselectivity. For instance, the use of metal catalysts can offer a degree of control by coordinating with the amino group and directing the substitution to a specific ortho position. However, this often requires the use of expensive and toxic heavy metals. nih.gov Transition-metal-free approaches, utilizing reagents like potassium thiocyanate (KSCN) with an oxidant, are gaining traction as a more sustainable alternative. researchgate.net